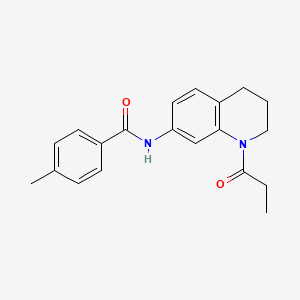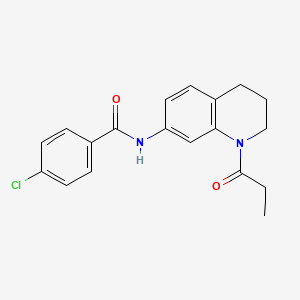
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide, more commonly referred to as N-PTQ, is a novel small molecule that has been used in a variety of scientific research applications. N-PTQ has been synthesized in a variety of ways and has been found to have a number of biochemical and physiological effects. In addition, N-PTQ has been found to have advantages and limitations for use in laboratory experiments.
Scientific Research Applications
N-PTQ has been used in a variety of scientific research applications, including drug discovery, protein engineering, and enzyme inhibition. N-PTQ has been used to identify novel drug candidates by screening for compounds that interact with target proteins. N-PTQ has also been used in protein engineering to modify the structure and function of proteins. Finally, N-PTQ has been used to inhibit the activity of enzymes, which can be used to study the role of enzymes in biological processes.
Mechanism of Action
The mechanism of action of N-PTQ is not fully understood. However, it is believed that N-PTQ binds to target proteins and modifies their structure and function. N-PTQ is also believed to inhibit the activity of enzymes by binding to their active sites and preventing the binding of substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-PTQ are not yet fully understood. However, it is believed that N-PTQ can modulate the activity of enzymes and proteins, which could have a variety of effects on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
The advantages of using N-PTQ in laboratory experiments include its low cost, its availability, and its ease of synthesis. The limitations of using N-PTQ in laboratory experiments include its relatively short shelf life and its low solubility in aqueous solutions.
Future Directions
The future directions of N-PTQ research include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery, protein engineering, and enzyme inhibition. Additionally, further research could be done to improve the synthesis method of N-PTQ, as well as to improve its shelf life and solubility. Finally, further research could be done to explore the potential of N-PTQ as a therapeutic agent.
Synthesis Methods
N-PTQ has been synthesized using a number of different methods, including a one-pot synthesis, a three-step synthesis, and a five-step synthesis. The one-pot synthesis involves the reaction of 1-bromo-1-propanoyl-4-(trifluoromethyl)benzamide with 1,2,3,4-tetrahydroquinoline in the presence of a base. The three-step synthesis involves the reaction of 1-bromo-1-propanoyl-4-(trifluoromethyl)benzamide with 1,2,3,4-tetrahydroquinoline in the presence of a base, followed by the addition of a catalytic amount of palladium acetate, and finally the addition of a reducing agent. The five-step synthesis involves the reaction of 1-bromo-1-propanoyl-4-(trifluoromethyl)benzamide with 1,2,3,4-tetrahydroquinoline in the presence of a base, followed by the addition of a catalytic amount of palladium acetate, the addition of a reducing agent, and finally the addition of a protecting group.
properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-11-3-4-13-7-10-16(12-17(13)25)24-19(27)14-5-8-15(9-6-14)20(21,22)23/h5-10,12H,2-4,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUYUAVRLQBGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570009.png)












